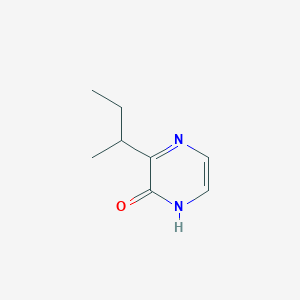
3-(Chloromethyl)-4-fluorobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-4-fluorobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a chloromethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional group diversity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-fluorobenzene-1-sulfonyl chloride typically involves the chloromethylation of 4-fluorobenzenesulfonyl chloride. The reaction is carried out under acidic conditions using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl carbocation, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-4-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: The compound can be reduced to form sulfonamides or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, ethers, and thioethers.
Oxidation: Formation of sulfonic acids and sulfonate esters.
Reduction: Formation of sulfonamides and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-4-fluorobenzene-1-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of drugs and therapeutic agents due to its ability to form stable derivatives.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-4-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group can undergo various transformations, contributing to the compound’s versatility in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzenesulfonyl chloride: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylbenzenesulfonyl chloride: Lacks the fluorine atom, which affects its electronic properties and reactivity.
Benzyl Chloromethyl Ether: Contains a chloromethyl group but lacks the sulfonyl chloride group, limiting its applications in sulfonation reactions.
Uniqueness
3-(Chloromethyl)-4-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both the chloromethyl and sulfonyl chloride groups, which provide a combination of reactivity and functional group diversity. The fluorine atom further enhances its electronic properties, making it a valuable compound in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H5Cl2FO2S |
|---|---|
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
3-(chloromethyl)-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-4-5-3-6(13(9,11)12)1-2-7(5)10/h1-3H,4H2 |
InChI-Schlüssel |
PRLYXSSWTFKROR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13220840.png)
![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)










![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)

